3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole
Description
This compound is a pyrazole derivative featuring a 3,4-dichlorophenyl group at the 3-position, a 4-fluorophenyl group at the 1-position, and a methylsulfanyl (SCH₃) substituent at the 5-position. Its molecular formula is C₁₆H₁₁Cl₂FN₂S, with a molar mass of 365.24 g/mol. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and stability.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-methylsulfanylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2S/c1-22-16-9-15(10-2-7-13(17)14(18)8-10)20-21(16)12-5-3-11(19)4-6-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJHPPKLRIVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, crystallographic data, and biological relevance.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (Cl, F) increase thermal stability and lipophilicity but reduce solubility in polar solvents.
- Sulfur-containing groups (e.g., SCH₃) improve metabolic stability and may enhance binding to metal-containing enzymes .
- Dihydropyrazole derivatives (e.g., ) exhibit reduced aromaticity, leading to lower melting points and altered photophysical properties.
Crystallographic Comparisons
- Target Compound : Likely forms a planar pyrazole core with orthogonal aryl groups (based on analogs in ). Weak C–H···F and N–H···N hydrogen bonds stabilize the crystal lattice .
- Triazole-Pyrazole Hybrids (): Exhibit triclinic symmetry (P 1̄) with two independent molecules per asymmetric unit. The triazole ring enhances π-π stacking interactions .
- Dihydropyrazole Derivatives (): Non-planar structures due to the saturated pyrazole ring, resulting in weaker intermolecular forces and higher conformational flexibility .
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